molecular formula C25H28ClN3O5S B3018298 N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-68-8

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B3018298
CAS No.: 878059-68-8
M. Wt: 518.03
InChI Key: LILUDRRCVWBWJQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure that incorporates several pharmacologically relevant motifs, including an indole ring system linked via a sulfonylacetamide group to a 5-chloro-2-methoxyaniline moiety, and a 4-methylpiperidine unit connected through an amide linkage . The presence of the indole scaffold is common in many biologically active compounds and pharmaceutical agents . The specific combination of these features suggests potential for this compound to interact with a range of biological targets, such as enzymes or receptors. Its structural profile, particularly the piperidine and indole components, indicates that it may be a valuable intermediate or tool compound for researchers investigating kinase inhibition , cancer biology , and other cellular signaling pathways. The molecular formula is C25H27ClN3O5S and it has a molecular weight of 517.02 g/mol. This product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O5S/c1-17-9-11-28(12-10-17)25(31)15-29-14-23(19-5-3-4-6-21(19)29)35(32,33)16-24(30)27-20-13-18(26)7-8-22(20)34-2/h3-8,13-14,17H,9-12,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILUDRRCVWBWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known by its CAS number 879054-55-4, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H29ClN4O4S, with a molecular weight of approximately 444.98 g/mol. The structure features a chloro-substituted methoxyphenyl group and an indole derivative linked through a sulfonamide moiety, which may contribute to its biological activities.

Research indicates that compounds similar to this compound often exhibit diverse mechanisms of action, including:

  • Cholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition can enhance cholinergic signaling, making such compounds potential candidates for treating Alzheimer's disease .
  • Anti-inflammatory Effects : The sulfonamide group in the compound may contribute to anti-inflammatory properties by modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
  • Neuroprotective Activity : Some studies suggest that related compounds can protect neuronal cells from oxidative stress and apoptosis, which is beneficial in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant AChE inhibitory activity. For example, compounds derived from similar scaffolds showed IC50 values ranging from 0.39 µM to 11.07 µM against human AChE, indicating strong potential for cognitive enhancement in therapeutic contexts .

In Vivo Studies

Animal model studies are essential for understanding the pharmacodynamics of this compound. Research has shown that administration of similar compounds can lead to improved memory and learning capabilities in rodent models of Alzheimer's disease. These effects are often correlated with reduced levels of amyloid-beta plaques and improved cholinergic function .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Memory Enhancement in Rodents : A study demonstrated that a derivative with structural similarities to this compound significantly improved memory retention in mice subjected to memory impairment protocols.
  • Neuroprotection Against Oxidative Stress : Another study indicated that related compounds could protect neuronal cells from oxidative damage induced by hydrogen peroxide exposure, showcasing their potential as neuroprotective agents .

Data Summary

PropertyValue
Molecular FormulaC19H29ClN4O4S
Molecular Weight444.98 g/mol
AChE Inhibition IC500.39 - 11.07 µM
Neuroprotective EffectsSignificant in rodent models

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is C20H25ClN4O4SC_{20}H_{25}ClN_{4}O_{4}S, with a molecular weight of approximately 458.9 g/mol. The compound features a complex structure that includes a chloro-substituted methoxyphenyl group, an indole moiety, and a piperidine derivative, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that they can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives targeting the Bcl-2 family proteins have been noted for their ability to promote apoptosis in cancer cells .

Neuropharmacology

The piperidine component suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in treating conditions like anxiety and depression. The modulation of serotonin and dopamine pathways could be a mechanism through which these compounds exert their effects .

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial potential of compounds related to this compound. Their efficacy against various bacterial strains suggests possible applications in developing new antibiotics or adjunct therapies for resistant infections .

Table 1: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Anticancer ActivityInduces apoptosis in cancer cell lines
NeuropharmacologyModulates serotonin and dopamine pathways
Antimicrobial EffectsEffective against multiple bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Piperidine/Pyrrolidine Substituents

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS: 878056-40-7)
  • Structural Difference : Replaces the 4-methylpiperidinyl group with a pyrrolidinyl ring.
  • Implications: Lipophilicity: Pyrrolidine’s smaller ring (5-membered vs. Bioactivity: Pyrrolidine derivatives often exhibit enhanced binding to GABA receptors or kinases, suggesting divergent target selectivity compared to the target compound .
N-(5-chloro-2-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (CAS: 941911-50-8)
  • Structural Difference : Replaces the indole-sulfonyl moiety with a piperidine-sulfonyl group and substitutes the methoxyphenyl with a methylphenyl.
  • Implications :
    • Solubility : The absence of the indole ring may improve aqueous solubility due to reduced aromatic stacking.
    • Target Interaction : Sulfonylated piperidines are common in protease inhibitors (e.g., HIV-1 protease), indicating possible antiviral applications distinct from the indole-containing target compound .

Analogs with Heterocyclic Modifications

2-((3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS: 536715-23-8)
  • Structural Difference : Replaces the indole with a pyrimidoindole core and substitutes the sulfonyl with a sulfanyl group.
  • Implications: Electron Density: The sulfanyl group (vs. Thermodynamic Stability: Pyrimidoindole’s fused ring system may enhance rigidity, favoring DNA intercalation (common in anticancer agents) .
N-(5-Chloro-2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • Structural Difference : Substitutes the indole-sulfonyl group with a pyridazinyl ring.
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Structural Difference : Simplified acetamide backbone lacking sulfonyl and indole groups.
  • Implications :
    • Mode of Action : Alachlor targets plant-specific acetolactate synthase (ALS), while the target compound’s indole-sulfonyl-piperidine system likely targets mammalian enzymes (e.g., lipoxygenases or proteases) .

Key Data Table: Structural and Functional Comparisons

Compound Name / CAS Key Substituents Molecular Weight Reported Bioactivity Evidence Source
Target Compound Indole-sulfonyl, 4-methylpiperidinyl ~550 (estimated) Hypothesized enzyme inhibition
CAS 878056-40-7 Indole-sulfonyl, pyrrolidinyl ~536 Kinase/GABA receptor modulation
CAS 941911-50-8 Piperidine-sulfonyl, methylphenyl 437.0 Protease inhibition (speculative)
CAS 536715-23-8 Pyrimidoindole, sulfanyl ~470 DNA intercalation (anticancer)
Alachlor Diethylphenyl, methoxymethyl 269.8 Herbicide (ALS inhibition)

Research Findings and Mechanistic Insights

  • Lipoxygenase Inhibition : N-substituted acetamides with sulfonyl and heterocyclic groups (e.g., oxadiazole) show IC50 values in the 10–50 µM range, suggesting the target compound may share this activity .
  • Antibacterial Activity : Analogous compounds (e.g., N-(pyrimidin-2-yl)acetamides) exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus, highlighting the acetamide scaffold’s versatility .
  • Electronic Properties : Theoretical studies on chlorophenyl acetamides indicate that HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity, which may influence the target compound’s pharmacokinetics .

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